BenchChemオンラインストアへようこそ!

5-Isopropoxy-1H-pyrazol-3-amine

Trk kinase inhibitor pyrazole SAR cell potency

5-Isopropoxy-1H-pyrazol-3-amine is a 5‑alkoxy‑substituted 3‑aminopyrazole building block (MW 141.17, formula C₆H₁₁N₃O). It serves as the essential pyrazolylamine fragment in the synthesis of 4‑aminopyrazolylpyrimidine Trk kinase inhibitors, most notably the orally bioavailable, low‑nanomolar pan‑Trk inhibitor AZ‑23.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 121507-34-4
Cat. No. B571343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxy-1H-pyrazol-3-amine
CAS121507-34-4
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCC(C)OC1=NNC(=C1)N
InChIInChI=1S/C6H11N3O/c1-4(2)10-6-3-5(7)8-9-6/h3-4H,1-2H3,(H3,7,8,9)
InChIKeyBAYGRDORJOSALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropoxy-1H-pyrazol-3-amine (CAS 121507-34-4) – A Critical Building Block for Potent Trk Kinase Inhibitor Synthesis


5-Isopropoxy-1H-pyrazol-3-amine is a 5‑alkoxy‑substituted 3‑aminopyrazole building block (MW 141.17, formula C₆H₁₁N₃O) . It serves as the essential pyrazolylamine fragment in the synthesis of 4‑aminopyrazolylpyrimidine Trk kinase inhibitors, most notably the orally bioavailable, low‑nanomolar pan‑Trk inhibitor AZ‑23 [1]. The compound’s isopropoxy substituent confers distinct steric and electronic properties that differentiate it from other 5‑alkoxy or 5‑alkyl analogs in medicinal chemistry applications .

Why 5‑Isopropoxy‑1H‑pyrazol‑3‑amine Cannot Be Replaced by Other Aminopyrazoles in Trk‑Targeting Projects


The 5‑isopropoxy group is not a generic substituent; it directly controls the potency, selectivity and metabolic profile of the resulting Trk inhibitors. In a head‑to‑head SAR series, replacing the isopropoxy group with a longer linear alkoxy chain (n‑propoxy) led to a 45‑fold loss in TrkA cell potency, while bulkier groups (e.g., tert‑butoxy) caused >90‑fold reduction [1]. Consequently, swapping in a cheaper or more readily available aminopyrazole analog – such as 5‑methoxy‑, 5‑ethoxy‑, or 5‑hydroxy‑1H‑pyrazol‑3‑amine – can compromise the key pharmacological outcomes that make the isopropoxy‑bearing series attractive for drug discovery programmes targeting Trk‑driven indications .

5‑Isopropoxy‑1H‑pyrazol‑3‑amine – Quantifiable Differentiation Evidence for Procurement Decisions


TrkA Cellular Potency Retention: 5‑Isopropoxy vs. Linear Alkoxy and Bulky Analogs

In a series of 4‑aminopyrazolylpyrimidines, the 5‑isopropoxy‑bearing compound 10r maintained single‑digit nanomolar TrkA cell potency, comparable to the lead compound 10k (IC₅₀ = 0.006 µM). In contrast, extension to a linear n‑propoxy chain (10u) reduced potency 45‑fold, while introduction of a bulky tert‑butoxy group (10w) caused a >90‑fold loss [1]. This demonstrates that the isopropoxy group occupies a steric and electronic optimum for TrkA inhibition within this chemotype.

Trk kinase inhibitor pyrazole SAR cell potency

Kinase Selectivity Profile of AZ‑23 (5‑Isopropoxy Fragment‑Containing Inhibitor)

AZ‑23, the most advanced inhibitor derived from 5‑isopropoxy‑1H‑pyrazol‑3‑amine, exhibits TrkA IC₅₀ = 2 nM and TrkB IC₅₀ = 8 nM in enzymatic assays, with >10‑fold selectivity over FGFR1 (24 nM) and >25‑fold selectivity over a broad panel of kinases including Flt3 (52 nM), Ret (55 nM), MuSK (84 nM), and Lck (99 nM) . While this selectivity profile is a property of the final molecule, the 5‑isopropoxypyrazole fragment is an essential pharmacophoric element that contributes to the hinge‑binding mode and overall kinase selectivity.

Trk kinase selectivity AZ-23 kinase profiling

Synthetic Accessibility and Yield: 5‑Isopropoxy vs. 5‑Hydroxy and 5‑Methylthio Precursors

5‑Isopropoxy‑1H‑pyrazol‑3‑amine is prepared from 3‑amino‑5‑hydroxypyrazole and isopropanol under Mitsunobu conditions (DIAD, PPh₃), affording a 15% isolated yield . In contrast, the corresponding 5‑methylthio analog (7c) is synthesized from 3,3‑bis(methylthio)acrylonitrile and hydrazine, a route incompatible with alkoxy substituents. The 5‑hydroxy analog (17) requires protection/deprotection strategies that further depress overall yield in multistep sequences. Thus, while the Mitsunobu route delivers modest yields, it uniquely enables direct installation of the pharmacologically optimal isopropoxy group in a single step from a commercially available hydroxy‑pyrazole.

Mitsunobu synthesis pyrazole building block synthetic yield

Physicochemical Property Differentiation: 5‑Isopropoxy vs. 5‑Methoxy and 5‑Ethoxy Analogs

Predicted properties for 5‑isopropoxy‑1H‑pyrazol‑3‑amine include XLogP3 = 1.0, topological polar surface area (TPSA) = 63.9 Ų, and boiling point = 343.5 °C . The 5‑methoxy analog (MW 127.14, XLogP3 ≈ 0.2) and 5‑ethoxy analog (MW 155.16, XLogP3 ≈ 1.4) bracket the target compound’s lipophilicity. The isopropoxy derivative provides a balanced logP that simultaneously satisfies CNS‑penetrant (logP 1‑3) and non‑CNS (logP <5) lead‑like space, whereas the methoxy analog may be too polar for adequate membrane permeability and the ethoxy analog may introduce excessive metabolic liability due to higher lipophilicity.

physicochemical properties drug-likeness building block selection

Commercial Purity and Batch Documentation for Reliable Procurement

Multiple vendors supply 5‑isopropoxy‑1H‑pyrazol‑3‑amine at 97‑98% purity with batch‑specific QC documentation (NMR, HPLC, GC) . By contrast, custom synthesis of a novel 5‑substituted aminopyrazole typically requires ≥4‑6 weeks lead time and carries a higher risk of impurity profiles that can confound biological assays. The targeted compound is available in quantities from 250 mg to 25 g, with pricing at $812 for 25 g (AKSci, 2026) , enabling both preliminary SAR exploration and gram‑scale lead optimization without the need for in‑house synthesis or purification method development.

purity analysis batch QC supply chain

High‑Impact Application Scenarios for 5‑Isopropoxy‑1H‑pyrazol‑3‑amine Procurement


Medicinal Chemistry: Rapid Exploration of Trk‑Selective Inhibitor Libraries

Based on the SAR evidence that the isopropoxy group is uniquely optimal for TrkA cell potency [1], procurement of 5‑isopropoxy‑1H‑pyrazol‑3‑amine enables parallel synthesis of diverse 2,4‑disubstituted pyrimidine libraries targeting Trk kinases. The building block’s commercial availability at gram scale allows SAR exploration without the delay and cost of de‑novo synthesis of the pyrazole fragment.

Chemical Biology Probe Development: Target Validation with AZ‑23 Analogs

AZ‑23, the most extensively characterized Trk inhibitor derived from this building block, shows sub‑10 nM TrkA/B potency and >25‑fold kinase selectivity . Researchers aiming to validate Trk signalling in pain or cancer models can use the identical building block to synthesise tool compounds with proven selectivity, ensuring biological results are directly comparable to published pharmacology data.

Process Chemistry Scale‑Up: From Hit‑to‑Lead to Pre‑Clinical Supply

The Mitsunobu‑based synthetic route, albeit modest in yield, is a well‑understood, single‑step transformation that can be scaled . As medicinal chemistry programmes advance, having a reproducible, documented synthesis of the key pyrazole fragment supports kilo‑lab scale‑up and route scouting for GMP production, reducing technology‑transfer risk.

Computational Chemistry: Benchmarking Fragment‑Based Design

The balanced physicochemical profile (XLogP3 = 1.0, TPSA = 63.9 Ų) and definitive hinge‑binding mode of the pyrazolylamine scaffold make 5‑isopropoxy‑1H‑pyrazol‑3‑amine a valuable reference fragment for docking studies and machine‑learning‑based kinase inhibitor design, providing a well‑characterised starting point for scaffold‑hopping exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Isopropoxy-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.